3,4-Premercapturic acid
Description
Structure
3D Structure
Properties
CAS No. |
134958-24-0 |
|---|---|
Molecular Formula |
C11H14BrNO4S |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H14BrNO4S/c1-6(14)13-8(11(16)17)5-18-10-4-7(12)2-3-9(10)15/h2-4,8-10,15H,5H2,1H3,(H,13,14)(H,16,17)/t8-,9?,10?/m0/s1 |
InChI Key |
ZQHJIBWLHAGDPQ-IDKOKCKLSA-N |
SMILES |
CC(=O)NC(CSC1C=C(C=CC1O)Br)C(=O)O |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1C=C(C=CC1O)Br)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1C=C(C=CC1O)Br)C(=O)O |
Synonyms |
3,4-premercapturic acid 3-S-premercapturic acid N-acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine |
Origin of Product |
United States |
Biosynthesis and Enzymology of 3,4 Premercapturic Acid Formation
Initial Biotransformation Steps of Precursor Compounds
The biosynthesis begins with the activation of a stable aromatic precursor into a reactive intermediate. This critical first step is primarily mediated by the cytochrome P450 enzyme system.
Cytochrome P450 (CYP) monooxygenases are a family of heme-containing enzymes that play a central role in the metabolism of a wide array of xenobiotics and endogenous compounds. tandfonline.comnih.gov These enzymes catalyze challenging chemical reactions, such as the oxidation of aromatic C-H bonds, under ambient conditions. nih.gov The catalytic cycle of CYP enzymes involves a highly reactive ferryl compound I (Cpd I) species. nih.govresearchgate.net In the context of aromatic hydroxylation, the reaction can proceed through the formation of an arene oxide intermediate, a process sometimes referred to as the NIH mechanism. nih.gov This epoxidation of the aromatic ring transforms a chemically stable arene into a reactive electrophile, priming it for subsequent conjugation reactions.
The metabolism of bromobenzene (B47551) serves as a classic example illustrating the formation of a premercapturic acid. tandfonline.com Cytochrome P450 enzymes catalyze the oxidation of bromobenzene to its corresponding arene oxide. tandfonline.com Specifically, the formation of bromobenzene 3,4-oxide is a key step. tandfonline.comwikipedia.org This epoxide is a reactive intermediate in the metabolic pathway. tandfonline.comnih.gov
Table 1: Precursor and Arene Oxide Intermediate
| Compound Name | Chemical Formula | Role |
|---|---|---|
| Bromobenzene | C₆H₅Br | Precursor Compound wikipedia.org |
Glutathione (B108866) Conjugation: The Pivotal Step
Following the formation of the reactive arene oxide, the next crucial phase is its conjugation with the endogenous tripeptide, glutathione (GSH). This step is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases.
Glutathione S-Transferases (GSTs) are a diverse family of detoxification enzymes that catalyze the nucleophilic attack of the sulfur atom of glutathione on electrophilic substrates. nih.govnih.gov This is the first enzymatic step in the formation of mercapturic acids. nih.gov The GST superfamily is composed of multiple classes of isoenzymes, which can exhibit overlapping substrate specificities, a characteristic known as substrate promiscuity. nih.gov This allows the GSTs to process a wide variety of electrophilic compounds. tandfonline.com The catalytic mechanism involves the GST enzyme binding to GSH and activating its thiol group, which facilitates the conjugation reaction with the electrophilic arene oxide. tandfonline.comnih.gov
In the case of bromobenzene metabolism, the electrophilic bromobenzene 3,4-oxide reacts with glutathione in a reaction catalyzed by GST. tandfonline.com This conjugation results in the formation of a specific glutathione S-conjugate, S-(4-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)GSH. tandfonline.com This step effectively neutralizes the reactive epoxide and initiates the sequence of processing that leads to the final mercapturic acid product. tandfonline.comnih.gov
Sequential Enzymatic Processing to 3,4-Premercapturic Acid
The initial glutathione S-conjugate is not the final product but rather an intermediate that undergoes further enzymatic processing. This sequential degradation of the glutathione moiety is a hallmark of the mercapturic acid pathway. tandfonline.comnih.gov
The pathway proceeds as follows:
Action of γ-Glutamyltransferase: The glutathione S-conjugate is first acted upon by γ-glutamyltransferases. These enzymes cleave the γ-glutamyl residue from the conjugate, releasing glutamic acid and forming an L-cysteinylglycine S-conjugate. tandfonline.comnih.gov
Action of Dipeptidases: The resulting dipeptide conjugate is then hydrolyzed by dipeptidases, which remove the glycine (B1666218) residue. This step yields the corresponding L-cysteine S-conjugate. tandfonline.comnih.gov
N-Acetylation: The final step in the formation of the premercapturic acid is the N-acetylation of the amino group of the cysteine S-conjugate. tandfonline.com This reaction is catalyzed by a cysteine S-conjugate N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to the cysteine conjugate, yielding the N-acetyl-L-cysteine S-conjugate, known as a premercapturic acid. tandfonline.comnih.gov In the case of bromobenzene, this final product is the corresponding premercapturic acid. tandfonline.com
Table 2: Enzymatic Processing of Glutathione S-Conjugate
| Step | Enzyme | Substrate | Product |
|---|---|---|---|
| 1 | γ-Glutamyltransferase | Glutathione S-conjugate | L-Cysteinylglycine S-conjugate |
| 2 | Dipeptidase | L-Cysteinylglycine S-conjugate | L-Cysteine S-conjugate |
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Acetyl-CoA |
| Bromobenzene |
| Bromobenzene 3,4-Oxide |
| Glutathione (GSH) |
| L-Cysteine S-conjugate |
| L-Cysteinylglycine S-conjugate |
| N-Acetyl-L-cysteine S-conjugate |
γ-Glutamyltransferase Activity on Glutathione S-Conjugates
The initial step in the breakdown of glutathione S-conjugates is the removal of the γ-glutamyl moiety. This reaction is catalyzed by γ-glutamyltransferase (GGT), an enzyme located on the outer surface of the plasma membrane. nih.gov GGT acts on the glutathione S-conjugate, transferring the γ-glutamyl group to an acceptor amino acid and releasing a cysteinylglycine (B43971) S-conjugate. nih.gov This enzymatic step is crucial for initiating the metabolism of glutathione S-conjugates along the mercapturic acid pathway. nih.gov The resulting cysteinylglycine S-conjugate is then a substrate for the next enzyme in the sequence.
The activity of GGT can have significant biological consequences. For instance, in the case of 2-bromohydroquinone, its glutathione conjugate is less prone to oxidation than the parent compound. nih.gov However, the action of GGT leads to the formation of the corresponding cysteine conjugate, which is more easily oxidized. nih.gov This highlights the modulatory role of GGT in the bioactivity of certain xenobiotic metabolites. nih.gov
Dipeptidase Hydrolysis of Cysteinylglycine S-Conjugates
Following the action of GGT, the resulting cysteinylglycine S-conjugate undergoes hydrolysis by dipeptidases. nih.govontosight.ai These enzymes cleave the peptide bond between the cysteine and glycine residues, releasing glycine and forming a cysteine S-conjugate. ontosight.ai
Research has shown that dipeptidase activity is present in various subcellular fractions, with a significant portion located in the cytosol of liver cells. nih.gov Studies using model compounds have demonstrated that the cytosolic cysteinylglycine S-conjugate dipeptidase is involved in the hepatic formation of mercapturic acids from cysteinylglycine S-conjugates that enter the liver from the sinusoidal space. nih.gov The rate of hydrolysis by dipeptidases can be influenced by the nature of the substituent on the cysteine sulfur atom. nih.gov For example, porcine kidney cortex membrane dipeptidase has been shown to catalyze the hydrolysis of various S-aryl-cysteinylglycine conjugates, with the rate of this activity being strongly dependent on the specific aryl group. nih.gov
Cysteine S-Conjugate N-Acetyltransferase (NAT8) Catalysis of N-Acetylation
The final enzymatic step in the formation of a premercapturic acid is the N-acetylation of the cysteine S-conjugate. This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase, which has been identified as N-acetyltransferase 8 (NAT8). nih.govnih.govresearchgate.net NAT8 is a microsomal enzyme, primarily expressed in the liver and kidneys, and is associated with the endoplasmic reticulum. nih.govnih.govresearchgate.net
NAT8 catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of the cysteine S-conjugate, forming the N-acetyl-L-cysteine S-conjugate, or mercapturic acid. nih.govnih.govuniprot.org Studies have confirmed that NAT8 is responsible for the N-acetylation of various cysteine S-conjugates, including S-benzyl-L-cysteine and leukotriene E4. nih.govnih.govresearchgate.netgumed.edu.pl The identification of NAT8 as the key enzyme in this step has been a significant advancement in understanding the mercapturic acid pathway. nih.govnih.govresearchgate.netgumed.edu.pl It is noteworthy that a related gene, NAT8B, which arose from a gene duplication event in primates, is considered an inactive gene in humans due to a premature stop codon. nih.govnih.gov
Non-Enzymatic Contributions to Premercapturic Acid Formation
While the enzymatic pathway is the primary route for mercapturic acid synthesis, the potential for non-enzymatic reactions to contribute to the formation of premercapturic acids has been considered. tandfonline.com Specifically, it has been questioned whether premercapturic acids are solely the products of enzymatic reactions or if they can also be formed through the non-enzymatic reaction of arene oxides with glutathione. tandfonline.com Arene oxides are reactive intermediates formed during the metabolism of aromatic compounds. Their reaction with glutathione can lead to the formation of glutathione S-conjugates, which are the precursors to premercapturic acids. The spontaneous, non-enzymatic conjugation of certain electrophiles with glutathione can occur, bypassing the need for glutathione S-transferases.
Metabolic Fate and Interconversions of 3,4 Premercapturic Acid
Acid-Catalyzed Dehydration to Aromatic Mercapturic Acids (e.g., S-(4-bromophenyl)mercapturic acid)
Premercapturic acids are acid-labile precursors to the more stable aromatic mercapturic acids that are typically isolated from urine. researchgate.netnih.gov The formation of these precursors was first conceptualized when it was observed that mercapturic acids from certain aromatic hydrocarbons were only found in urine after acidification. researchgate.net
For instance, in the metabolism of bromobenzene (B47551), the initial biotransformation involves the formation of bromobenzene oxide. tandfonline.com This epoxide can then react with glutathione (B108866) (GSH) to form a GSH S-conjugate. tandfonline.com Subsequent hydrolysis and N-acetylation of this conjugate lead to the formation of the premercapturic acid, specifically N-acetyl-S-(4-bromo-1,2-dihydro-2-hydroxyphenyl)-l-cysteine. nih.govtandfonline.com When this premercapturic acid is subjected to acidic conditions, it undergoes dehydration to yield the aromatic S-(4-bromophenyl)mercapturic acid. nih.govtandfonline.com Similarly, the premercapturic acid derived from chlorobenzene (B131634) metabolism yields the corresponding chloro-substituted mercapturic acid upon acid treatment. nih.govnih.gov
Mechanistic Understanding of Dehydration Pathways and Potential Rearrangements
The acid-catalyzed dehydration of premercapturic acids is not always a straightforward elimination reaction. Research has shown that rearrangements can occur, leading to a revision of the structural assignments of the resulting mercapturic acids. researchgate.net The dehydration of premercapturic acids can proceed through different mechanisms depending on the reaction conditions. vulcanchem.com
The study of nucleophile adducts of arene oxides has revealed novel rearrangements during their dehydration. acs.org This has led to a reappraisal of the structures of premercapturic acids themselves. acs.org For example, the dehydration of premercapturic acids can lead to the formation of multiple isomers of the final mercapturic acid, suggesting complex underlying mechanistic pathways.
Stability and Instability of Premercapturic Acid Isomers
Premercapturic acids are inherently unstable, particularly in acidic environments, which is why they readily convert to their aromatic counterparts. researchgate.net The stability of different premercapturic acid isomers can vary, influencing the profile of metabolites observed. The lability of these compounds has made their direct isolation and characterization challenging, often requiring careful handling and analysis under neutral or basic conditions.
Formation of Other Metabolites from Premercapturic Acid Intermediates
Premercapturic acid intermediates are not solely committed to forming aromatic mercapturic acids. They can also be precursors to other types of metabolites. For example, studies on the metabolism of naphthalene (B1677914) have shown that premercapturic acid pathway metabolites can be catabolized to form naphthols and methylthio-containing metabolites. nih.gov This process is dependent on the intestinal microflora and represents a novel pathway for the hydroxylation of aromatic systems. nih.govtandfonline.com
Specifically, 1,2-dihydro-1-hydroxy-2-S-cysteinylnaphthalene and its N-acetylated form, when administered to rats, lead to the urinary excretion of 1- and 2-naphthol (B1666908) and 1,2-dihydro-1-hydroxy-2-methylthionaphthalene. nih.gov The formation of naphthols is thought to occur via aromatization of the precursor compounds by eliminating the substituent group. nih.gov Furthermore, premercapturic acids can be dehydrogenated to form bromo(monohydroxy)phenyl mercapturic acids, a class of metabolites previously unreported until their discovery in bromobenzene-treated rats.
In Vitro and In Vivo Metabolic Profiles of 3,4-Premercapturic Acid
The metabolic profile of this compound and related compounds has been investigated in both in vitro and in vivo systems. In vivo studies in rats dosed with bromobenzene have led to the isolation of its premercapturic acid from urine. nih.gov These studies have been crucial in understanding the complete metabolic pathway, from the initial xenobiotic to the final excreted products. nih.govtandfonline.com
In vitro studies using liver slices have demonstrated the conversion of naphthalene into a derivative of glutathione, a key step in the formation of premercapturic acid. nih.gov Similarly, rat liver microsomes have been used to study the formation of reactive intermediates from various drugs, which can then be conjugated with glutathione to form precursors to mercapturic acids. researchgate.net
The following table summarizes findings from various studies on the metabolism of premercapturic acids and their precursors.
| Compound | System | Metabolites Observed | Key Findings |
| Bromobenzene | Rats (in vivo) | S-(4-bromophenyl)mercapturic acid, m- and p-bromophenol, NN′-diacetylcystine | Isolation of premercapturic acid and its acid-catalyzed decomposition products. nih.govnih.gov |
| Chlorobenzene | Rats (in vivo) | S-(4-chlorophenyl)mercapturic acid, corresponding chloro compounds | Similar metabolic pathway to bromobenzene. nih.govnih.gov |
| Naphthalene | Rats (in vivo) | 1- and 2-naphthol, 1,2-dihydro-1-hydroxy-2-methylthionaphthalene | Intestinal microflora play a key role in the formation of naphthols from premercapturic acid pathway metabolites. nih.gov |
| Naphthalene | Rat liver slices (in vitro) | Glutathione derivative | Demonstration of the initial conjugation step in premercapturic acid formation. nih.gov |
| 4-hydroxy-2-nonenal | Rats (in vivo) | HNE mercapturic acid, 1,4-dihydroxynonene mercapturic acid, 4-hydroxynonenoic mercapturic acid | Extensive metabolism to mercapturic acid conjugates. nih.gov |
Species-Specific Differences in Premercapturic Acid Metabolism
Significant differences in the metabolism of xenobiotics, including the formation and fate of premercapturic acids, exist between different species. For instance, the extent of acetylation of cysteine conjugates derived from bromobenzene is lower in guinea pigs compared to rats. This leads to increased formation of phenols in guinea pigs through the extended glutathione pathway.
Studies comparing the metabolism of drugs in rat and human liver microsomes have also revealed species-specific differences in the formation of reactive metabolites that lead to mercapturic acid synthesis. researchgate.net The metabolism of 4-hydroxy-2-nonenal in rats showed that a significant portion of the dose is excreted in the urine as mercapturic acid conjugates. nih.gov While this provides a detailed in vivo metabolic profile for the rat, it is likely that other species may exhibit different patterns of metabolism and excretion.
These species-specific variations are crucial to consider when extrapolating toxicological data from animal models to humans.
Analytical Methodologies for 3,4 Premercapturic Acid Research
Extraction and Sample Preparation Techniques for Biological Matrices
The initial step in the analysis of premercapturic acids from biological matrices, typically urine, involves extraction and purification to isolate the analytes from interfering substances. Solid-phase extraction (SPE) is a commonly employed technique for this purpose. For instance, a method for simultaneously determining four mercapturic acids in human urine utilized a C18 solid-phase extraction column for purification and concentration after thawing and centrifugation of the samples. nih.gov
A critical challenge in the analysis of premercapturic acids is their inherent instability. The free acid forms of premercapturic acids, such as those derived from bromobenzene (B47551), are prone to dehydration and aromatization, especially during HPLC separation and storage. This transformation can lead to the formation of the corresponding aromatic mercapturic acid, resulting in inaccurate quantification of the premercapturic acid itself.
Several strategies have been developed to mitigate this instability:
Acidification: Acidification of urine samples is a frequent and critical step. umn.edu It can promote the conversion of certain premercapturic acids to their more stable aromatic mercapturic acid forms, which can then be reliably quantified. umn.eduresearchgate.net For example, the Deutsche Forschungsgemeinschaft (DFG) recommends adding concentrated hydrochloric acid to urine samples to ensure a pH below 1, facilitating the conversion of pre-S-phenylmercapturic acid to S-phenylmercapturic acid. researchgate.net
Salt Formation: To study the premercapturic acids themselves without conversion, they can be stabilized by converting the free acids into their sodium salts. This is achieved by neutralizing the HPLC fraction with a sodium bicarbonate solution and then lyophilizing the product. When stored as sodium salts at low temperatures (e.g., -14°C), only trace amounts of the corresponding aromatic mercapturic acid are observed upon subsequent analysis.
Temperature Control: Heating can accelerate the degradation of premercapturic acids. Studies have shown that acidifying rat urine to below pH 2 and then heating it to 60°C resulted in the complete disappearance of the premercapturic acid peak in an HPLC chromatogram. Therefore, maintaining low temperatures during processing is crucial.
| Condition | Observation on Premercapturic Acid Stability | Source |
| Storage as free acid | Unstable; gradual transformation to aromatic mercapturic acid | |
| Acidification (pH < 2) & Heating (60°C) | Complete conversion to aromatic mercapturic acid | |
| Conversion to Sodium Salt & Storage (-14°C) | Stable; minimal conversion to aromatic mercapturic acid | |
| Acidification of Urine (e.g., with HCl) | Critical for recovery and allows conversion to stable aromatic form for analysis | umn.eduresearchgate.net |
Chromatographic Separation Techniques
Chromatography is essential for separating the target premercapturic acids from other metabolites and matrix components before detection. Both high-performance liquid chromatography and gas chromatography are utilized, each with specific applications and requirements.
HPLC, particularly in its reversed-phase configuration, is the most common technique for the analysis of mercapturic acids. umn.edu It is well-suited for separating a wide range of polar compounds directly from biological extracts. umn.edu The separation is typically achieved on C18 columns.
Mobile phases usually consist of a mixture of an aqueous solvent (often containing an acid like formic acid or acetic acid to improve peak shape) and an organic modifier like methanol (B129727) or acetonitrile. chemrxiv.org Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate compounds with varying polarities within a single run. chemrxiv.orgnih.gov
Example HPLC Gradient for Metabolite Separation:
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 100 | 0 | 0.45 |
| 11 | 77 | 23 | 0.45 |
| 14.6 | 5 | 95 | 0.45 |
| 17 | 5 | 95 | 0.45 |
| 17.05 | 100 | 0 | 0.45 |
| 20 | 100 | 0 | 0.45 |
This table is illustrative of a typical gradient profile used in UPLC-MS analysis for urinary metabolites. chemrxiv.org
Gas chromatography is a powerful separation technique, but it requires analytes to be volatile and thermally stable. youtube.com Premercapturic acids, being polar and non-volatile, cannot be analyzed directly by GC. youtube.com Therefore, a chemical modification process known as derivatization is mandatory. youtube.com
Derivatization involves reacting the analyte with a specific reagent to replace polar functional groups (like -OH and -COOH) with less polar, more volatile groups. youtube.com This process reduces intermolecular hydrogen bonding, lowers the boiling point, and improves the chromatographic behavior of the compound. youtube.comyoutube.com
Common derivatization strategies for premercapturic acids include:
Esterification: Carboxylic acid groups are converted into methyl esters (ME), often using diazomethane.
Silylation: Hydroxyl groups are converted into trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.com
For bromobenzene premercapturic acids, a two-step derivatization to form methyl ester-trimethylsilyl ether (ME-TMS) derivatives has been successfully used for GC and GC/MS analysis. While effective, partial decomposition of these derivatives during GC analysis can be a challenge, highlighting the need for careful optimization of analytical conditions.
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry, especially when coupled with a chromatographic separation technique, provides the high sensitivity and specificity required for the reliable identification and quantification of metabolites in complex biological samples. nih.gov
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of mercapturic acids. nih.govnih.gov This technique offers exceptional sensitivity, allowing for the detection of very low concentrations of analytes (limits of detection in the low µg/L to ng/L range), and high specificity, which minimizes interference from other compounds in the matrix. nih.govnih.gov
LC-MS/MS analysis is typically performed using an electrospray ionization (ESI) source, often in negative ion mode, which is well-suited for the acidic nature of mercapturic acids. umn.edu Quantification is achieved using multiple reaction monitoring (MRM), where the mass spectrometer is programmed to detect a specific precursor ion (the molecular ion of the analyte) and one or more of its characteristic product ions, which are generated by collision-induced dissociation. This process ensures that the detected signal is highly specific to the target compound. nih.gov The use of stable isotope-labeled internal standards is also a common practice to ensure high accuracy and precision. nih.gov
LC-MS/MS Performance for Selected Mercapturic Acids:
| Compound | Recovery Range | Relative Standard Deviation (RSD) | Limit of Detection (LOD) (µg/L) |
|---|---|---|---|
| DHBMA | 105.6% - 124.4% | 2.6% - 7.7% | 0.062 |
| 3-HPMA | 102.7% - 106.5% | 2.6% - 7.7% | 0.031 |
| CEMA | 103.2% - 103.9% | 2.6% - 7.7% | 0.020 |
| SPMA | 101.7% - 104.3% | 2.6% - 7.7% | 0.003 |
Data from a validated method for the simultaneous determination of four mercapturic acids in human urine. nih.gov
Isotope-Dilution Mass Spectrometry for Accurate Quantification
Isotope-dilution mass spectrometry (IDMS) stands as a premier analytical technique for the precise quantification of mercapturic acids, including 3,4-premercapturic acid, in biological matrices. nih.govrsc.org This method is renowned for its high accuracy and precision, largely because it employs a stable isotope-labeled version of the analyte as an internal standard. nih.govnih.gov This internal standard, which is chemically identical to the target analyte but has a different mass, is added to the sample at the beginning of the analytical process. rsc.org It experiences the same variations in sample preparation, extraction, and ionization as the endogenous compound, thereby correcting for potential matrix effects and procedural losses. nih.gov
The general workflow for IDMS analysis of premercapturic acids involves several key steps. First, a known amount of the deuterated or ¹³C-labeled internal standard is added to the biological sample, typically urine. nih.govrsc.org The sample then undergoes extraction, often solid-phase extraction (SPE), and may be subjected to chemical derivatization to enhance volatility or chromatographic separation. rsc.orgresearchgate.net The prepared sample is then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
Within the mass spectrometer, the analyte and its isotope-labeled internal standard are separated based on their mass-to-charge ratios (m/z). nih.gov Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of the internal standard. nih.gov This ratio is then compared to a calibration curve constructed using known concentrations of the analyte and a constant concentration of the internal standard. nih.gov This approach minimizes the impact of variations in instrument response and sample matrix, leading to highly reliable and reproducible results. rsc.org
The use of tandem mass spectrometry (MS/MS) further enhances the specificity of the analysis. umn.edu In MS/MS, a specific precursor ion for the target mercapturic acid is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. nih.gov This technique, known as selected reaction monitoring (SRM), significantly reduces chemical noise and interferences, allowing for sensitive detection even at very low concentrations. nih.gov
Table 1: Key Parameters in a Representative Isotope-Dilution LC-MS/MS Method
| Parameter | Description | Example |
|---|---|---|
| Chromatography | Reversed-phase liquid chromatography | C18 column with a gradient elution of water/acetonitrile containing an acid modifier (e.g., formic acid). nih.govnih.gov |
| Ionization | Electrospray ionization (ESI), typically in negative ion mode for mercapturic acids. umn.edu | Negative ESI provides high sensitivity for the deprotonated molecular ions [M-H]⁻. umn.edu |
| Internal Standard | A stable isotope-labeled analog of the analyte. | For a hypothetical this compound, a deuterated (d₃ or d₅) version would be used. nih.govrsc.org |
| Mass Spectrometry | Tandem quadrupole mass spectrometer. | Operated in Selected Reaction Monitoring (SRM) mode. nih.gov |
| Quantification | Ratio of the peak area of the analyte to the peak area of the internal standard. | This ratio is plotted against the concentration to generate a calibration curve for determining unknown concentrations. nih.gov |
Challenges and Advancements in Analytical Sensitivity and Specificity for Premercapturic Acids
The analysis of premercapturic acids, including this compound, presents several analytical challenges that researchers continuously work to overcome. A primary difficulty is the typically low concentration of these metabolites in biological fluids like urine. researchgate.net Furthermore, the inherent instability of some premercapturic acids, which can dehydrate or rearrange to form other compounds, complicates their accurate measurement. up.ac.za The complex nature of biological matrices such as urine also introduces significant potential for interference from other endogenous compounds, which can suppress or enhance the analyte signal during mass spectrometric analysis. nih.gov
Historically, a variety of analytical techniques have been applied, each with its own limitations in sensitivity and specificity. researchgate.net However, significant advancements have been made, particularly with the widespread adoption of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique has become the gold standard as it offers the greatest levels of analytical sensitivity and specificity for mercapturate analysis. umn.edu
Key Challenges:
Low Endogenous Concentrations: Mercapturic acids are often minor metabolites, requiring highly sensitive detection methods. umn.edu
Analyte Instability: Premercapturic acids can be unstable, potentially converting to other forms during sample collection, storage, or analysis. Acidification of urine samples is a common practice to stabilize certain mercapturates or to intentionally convert a premercapturic acid to its more stable corresponding mercapturic acid. umn.edu
Matrix Effects: Co-eluting substances from the biological matrix can interfere with the ionization of the target analyte, leading to inaccurate quantification. nih.gov
Isomeric Interferences: Different isomers of a mercapturic acid may exist, which can be difficult to separate chromatographically, leading to challenges in specific quantification. nih.gov
Advancements in Sensitivity and Specificity:
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC with smaller particle size columns provides superior chromatographic resolution, allowing for better separation of isomers and reduction of matrix effects. rsc.orgumn.edu
Tandem Mass Spectrometry (MS/MS): As previously mentioned, the specificity of MS/MS, particularly in the selected reaction monitoring (SRM) mode, is crucial for distinguishing the analyte from background noise and interferences, thereby increasing sensitivity. rsc.orgumn.edu
High-Resolution Mass Spectrometry (HRMS): The development of HRMS techniques, such as time-of-flight (TOF) and Orbitrap mass spectrometry, allows for the determination of the exact mass of an analyte with high accuracy. umn.edu This high mass accuracy significantly improves the confidence in compound identification and can help differentiate between compounds with the same nominal mass but different elemental compositions. umn.edu
Improved Sample Preparation: Advances in sample preparation, such as the development of more selective solid-phase extraction (SPE) sorbents and online extraction techniques, help to remove interfering matrix components more effectively, leading to cleaner samples and improved analytical performance. researchgate.net
These advancements have collectively pushed the limits of detection (LOD) for mercapturic acids into the low ng/mL or even pg/mL range, enabling more accurate biomonitoring and metabolic studies. rsc.orgnih.gov
Table 2: Evolution of Analytical Techniques for Mercapturic Acids
| Analytical Technique | Typical Sensitivity | Specificity | Key Advancement |
|---|---|---|---|
| Gas Chromatography (GC) with various detectors | Moderate | Moderate to High | Required derivatization to make analytes volatile; susceptible to interferences. up.ac.za |
| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Low to Moderate | Low to Moderate | Limited by spectral overlap from co-eluting compounds. researchgate.net |
| HPLC-Mass Spectrometry (LC-MS) | High | High | Provided molecular weight information, significantly improving specificity over older detector types. nih.gov |
| HPLC-Tandem Mass Spectrometry (LC-MS/MS) | Very High | Very High | Use of SRM provides exceptional specificity and sensitivity, enabling quantification at trace levels. nih.govumn.edu |
| UHPLC-High Resolution Mass Spectrometry (UHPLC-HRMS) | Very High | Excellent | Combines the separation power of UHPLC with the high mass accuracy of HRMS for confident identification of known and unknown metabolites. umn.edu |
Research Applications and Significance of 3,4 Premercapturic Acid As a Metabolic Intermediate
Elucidation of Xenobiotic Biotransformation Pathways
The study of 3,4-premercapturic acid and its derivatives plays a crucial role in understanding how the body metabolizes foreign compounds, known as xenobiotics. This metabolic intermediate provides a window into the complex enzymatic processes that detoxify harmful substances.
Revealing Arene Oxide Intermediates through Premercapturic Acid Detection
The detection of premercapturic acids in urine is a key indicator of the formation of highly reactive arene oxide intermediates during the metabolism of aromatic compounds. tandfonline.commit.edu Arene oxides are epoxides of aromatic hydrocarbons, and their formation is a critical step in both detoxification and, in some cases, activation to carcinogenic compounds. nih.govnih.gov The mercapturic acid pathway, which leads to the formation of premercapturic acids, is a major route for the biotransformation and elimination of these electrophilic xenobiotics. nih.govresearchgate.netresearchgate.net
The process begins with the oxidation of an aromatic compound by cytochrome P450 enzymes to form an arene oxide. tandfonline.comdioxin20xx.org This reactive intermediate can then be conjugated with glutathione (B108866) (GSH), a major cellular antioxidant. tandfonline.commit.edu This conjugation is the first step in the mercapturic acid pathway. researchgate.net Subsequent enzymatic reactions convert the glutathione conjugate into a premercapturic acid, which is then excreted in the urine. tandfonline.com The presence of these premercapturic acids provides definitive evidence for the in vivo formation of arene oxides. tandfonline.commit.edu For example, the metabolism of naphthalene (B1677914) proceeds through naphthalene-1,2-oxide, which is then converted to a premercapturic acid derivative. nih.gov
However, it is important to note that the structural assignment of mercapturic acids formed after the acid-catalyzed dehydration of premercapturic acids can be complicated by potential molecular rearrangements. tandfonline.com This has led to some debate about whether premercapturic acids are solely products of enzymatic reactions or if they can also be formed through non-enzymatic reactions between arene oxides and GSH. tandfonline.com
Tracing the Fate of Aromatic Hydrocarbons and Related Compounds
The analysis of this compound and other related mercapturic acids allows researchers to trace the metabolic fate of aromatic hydrocarbons and similar compounds within an organism. tandfonline.com Early studies on compounds like bromobenzene (B47551) and chlorobenzene (B131634) in dogs, and later on naphthalene in rats and rabbits, demonstrated that mercapturic acids were only detectable in urine after acidification, which led to the initial concept of "premercapturic acids" as their precursors. tandfonline.com
This pathway is not limited to simple aromatic hydrocarbons. The metabolism of various industrial chemicals, environmental pollutants, and even some pharmaceuticals involves the formation of premercapturic acid intermediates. researchgate.net For instance, the rodent carcinogen methyleugenol is metabolized to a mercapturic acid, E-3′-MEMA, which can be detected in human urine after consumption of foods like basil pesto. acs.org Similarly, phenanthrene (B1679779), a polycyclic aromatic hydrocarbon, is metabolized via epoxides that are detoxified through glutathione conjugation, leading to the excretion of corresponding mercapturic acids. nih.gov
The study of these metabolites helps to build a comprehensive picture of how different organisms handle exposure to these widespread environmental contaminants. This understanding is critical for assessing the potential toxicity and carcinogenicity of various aromatic compounds. nih.gov
Utility in Biomarker Research for Exposure Assessment
The measurement of this compound and its stable end-products in biological samples has become a valuable tool in assessing human exposure to a variety of chemicals.
This compound as a Direct Biomarker or Precursor for Stable Mercapturic Acid Biomarkers
Mercapturic acids are considered reliable biomarkers of exposure to electrophilic chemicals. nih.govnih.gov Their presence in urine indicates that the body has been exposed to a foreign compound and has processed it through the glutathione detoxification pathway. researchgate.netnih.gov While premercapturic acids themselves can be unstable, their dehydrated and more stable mercapturic acid counterparts are readily quantifiable in urine. tandfonline.comnih.govnih.gov
The quantification of specific mercapturic acids can provide a measure of the internal dose of a particular xenobiotic. nih.gov For example, S-phenylmercapturic acid (SPMA) is a well-established biomarker for benzene (B151609) exposure. amegroups.org The detection of mercapturic acid derivatives of phenanthrene in human urine has also been investigated as a potential biomarker for exposure to polycyclic aromatic hydrocarbons. nih.gov Similarly, the major urinary metabolite of naphthalene in rats is a premercapturic acid, N-acetyl-S-(1,2-dihydro-1-hydroxy-2-naphthyl)cysteine. epa.gov
These biomarkers are particularly useful for monitoring occupational and environmental exposures to industrial chemicals. nih.gov The relatively short half-life of most mercapturic acids in the body means that their levels in urine reflect recent exposure. nih.gov
Addressing Inter-Individual Variability in Mercapturic Acid Excretion through Precursor Analysis
A significant challenge in using mercapturic acids as biomarkers is the high inter-individual variability observed in their excretion rates. nih.govcambridge.org This variability can be influenced by genetic polymorphisms in the enzymes involved in the mercapturic acid pathway, particularly glutathione S-transferases (GSTs). nih.gov
Analyzing the precursor, this compound, or understanding the complete metabolic profile, can help to account for this variability. By examining the entire "mercapturomic" profile, which includes the initial glutathione conjugates and subsequent metabolites, researchers can gain a more accurate assessment of exposure. tandfonline.com For instance, studies on the metabolism of sulforaphane (B1684495) from broccoli have shown significant inter-individual differences in the excretion of its mercapturic acid conjugate. cambridge.orgnih.gov Similarly, a controlled exposure study with methyleugenol revealed an approximately 80-fold difference in the excretion of its mercapturic acid metabolite among participants, highlighting the substantial inter-individual differences in metabolism. acs.org
Understanding the genetic factors that contribute to this variability, a field known as toxicogenetics, is crucial for the accurate interpretation of biomonitoring data based on mercapturic acid analysis. nih.gov
Contributions of In Vitro and Animal Models to Understanding this compound Metabolism
Much of our knowledge about this compound and the broader mercapturic acid pathway comes from studies using in vitro systems and animal models. These experimental approaches allow for controlled investigations into the metabolic pathways of xenobiotics. nih.govresearchgate.netresearchgate.net
In vitro studies, often utilizing liver microsomes or S9 fractions from different species including humans, rats, and rabbits, have been instrumental in identifying the enzymes involved in the formation of premercapturic acids and their subsequent metabolites. tandfonline.commdpi.com These systems have confirmed the role of cytochrome P450 in the initial oxidation step and glutathione S-transferases in the conjugation with glutathione. tandfonline.com For example, in vitro analysis of ochratoxin A metabolism confirmed the formation of a glucuronide but did not show evidence of mercapturic acid formation, guiding the selection of appropriate biomarkers. mdpi.com
Animal models, particularly rats, have been extensively used to study the in vivo fate of aromatic hydrocarbons. tandfonline.comacs.org These studies have demonstrated the enterohepatic circulation of premercapturic acid pathway metabolites, where compounds are excreted in the bile, metabolized by intestinal microflora, and then reabsorbed. nih.govtandfonline.com For instance, studies in rats with cannulated bile ducts have shown that for naphthalene, a significant portion of the dose is excreted in the bile as a glutathione conjugate, a precursor to premercapturic acid. epa.gov These models have been essential for understanding the complete metabolic journey of these compounds from exposure to excretion.
Advanced Research Topics and Future Directions
Role of Renal Transport Systems in Premercapturic Acid Elimination
The elimination of premercapturic acids and their subsequent metabolites is a critical step in detoxification, relying heavily on specialized transport systems within the kidneys. researchgate.netnih.gov These transporters facilitate the movement of mercapturic acids from the bloodstream into the urine for excretion. tandfonline.com Research has identified several key renal transport systems that play a pivotal role in this process. researchgate.netnih.govtandfonline.com
The primary transporters involved in the uptake of mercapturic acids from the blood into the renal proximal tubule cells are members of the Organic Anion Transporter (OAT) family, specifically OAT1 and OAT3. nih.govresearchgate.netphysiology.org These transporters are located on the basolateral membrane of the tubule cells. physiology.org Studies using S-benzyl-N-acetyl-L-cysteine, a model mercapturic acid, demonstrated that its clearance from plasma is rapid and corresponds with accumulation in the kidney, a process significantly inhibited by the OAT inhibitor probenecid. nih.gov This indicates that a probenecid-sensitive transtubular transport system is essential for moving these compounds from the plasma into the renal cells. nih.gov
The specificity of these transporters can significantly influence the ultimate excretion route of a given metabolite. nih.govresearchgate.net A study comparing two structurally similar mercapturic acids, 1-methylpyrenyl mercapturic acid (MPMA) and 1,8-dimethylpyrenyl mercapturic acid (DMPMA), revealed stark differences in their elimination. nih.govresearchgate.net MPMA was found to be a substrate for both human OAT1 and OAT3, leading to its primary elimination via urine. nih.govresearchgate.net In contrast, DMPMA was a poor substrate for these transporters and was predominantly eliminated through the fecal route. nih.govresearchgate.net This demonstrates that even minor structural variations can dramatically alter transporter interaction, thereby directing the excretory pathway. nih.gov Following uptake into the tubule cells, other transporters, such as Multidrug Resistance-Associated Protein 2 (MRP2) located on the apical membrane, are involved in secreting the mercapturic acids into the tubular lumen to be expelled in urine. physiology.org
| Transporter | Location | Function in Mercapturic Acid Elimination | Known Substrates/Inhibitors |
| OAT1 (SLC22A6) | Basolateral Membrane (Kidney) | Uptake from blood into renal tubule cells. nih.govphysiology.org | 1-methylpyrenyl mercapturic acid (MPMA), p-aminohippurate. nih.govresearchgate.net Inhibited by Probenecid. nih.gov |
| OAT3 (SLC22A8) | Basolateral Membrane (Kidney) | Uptake from blood into renal tubule cells. nih.govphysiology.org | 1-methylpyrenyl mercapturic acid (MPMA), estrone (B1671321) sulfate (B86663). nih.govresearchgate.net |
| MRP2 (ABCC2) | Apical Membrane (Kidney, Liver) | Efflux from cells into urine or bile. physiology.org | Multiple conjugated organic anions. physiology.org |
Interplay with Other Biotransformation Pathways (e.g., Glucuronidation, Sulfation) in Concurrent Metabolism
The mercapturic acid pathway, which produces 3,4-premercapturic acid, is one of several critical Phase II biotransformation routes. longdom.org It operates in concert and often in competition with other major conjugation pathways, primarily glucuronidation and sulfation. longdom.orgresearchgate.net These pathways collectively function to increase the water solubility of xenobiotics or their Phase I metabolites, facilitating their excretion. nih.gov
Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), attach glucuronic acid or a sulfate group, respectively, to functional groups on a substrate. longdom.org Glutathione (B108866) conjugation, the initial step of the mercapturic acid pathway, is catalyzed by glutathione S-transferases (GSTs) and typically targets highly reactive electrophilic metabolites, neutralizing their toxicity. longdom.orguomus.edu.iq
The interplay between these pathways is crucial for determining the metabolic fate of a compound. longdom.org Often, they compete for the same substrate. For instance, in the metabolism of acetaminophen, glucuronidation and sulfation are the dominant pathways at therapeutic doses. researchgate.net However, if these pathways become saturated at higher doses, a greater proportion of the drug is oxidized to a reactive intermediate, which is then detoxified via conjugation with glutathione. researchgate.net This highlights a competitive relationship where the capacity of one pathway directly influences the flux through another. researchgate.net
Studies comparing the metabolism of flavonoids have shown that glucuronidation and sulfation can exhibit different positional preferences on the same molecule. nih.gov For certain flavonoids, the 7-OH position is a substrate for both reactions, but glucuronidation uniquely prefers the 3-OH position while sulfation prefers the 4'-OH position. nih.gov Furthermore, the reaction rates can differ substantially; for many flavonoids, glucuronidation is significantly faster than sulfation. nih.gov This demonstrates that the chemical structure of the substrate and the relative activities of the UGT, SULT, and GST enzymes in a specific tissue determine the predominant metabolic outcome. nih.govacs.org
| Pathway | Key Enzyme Family | Conjugating Agent | Key Features |
| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Glutathione (GSH) | Detoxifies highly reactive electrophiles; first step to forming premercapturic acids. longdom.orguomus.edu.iq |
| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | A high-capacity pathway that significantly increases water solubility. longdom.org |
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | A high-affinity, low-capacity pathway; can be saturated at lower concentrations than glucuronidation. researchgate.netacs.org |
Mechanistic Studies of Premercapturic Acid Dehydration and Isomerization
Premercapturic acids are recognized as crucial, albeit unstable, intermediates in the metabolism of aromatic compounds. tandfonline.com Their formation is characteristic of the conjugation of an arene oxide with glutathione. tandfonline.com The metabolism of bromobenzene (B47551) serves as a classic model for this process. Bromobenzene is first oxidized to bromobenzene-3,4-oxide, an electrophilic epoxide. tandfonline.com This intermediate reacts with glutathione, and subsequent enzymatic processing yields the premercapturic acid, N-acetyl-S-(4-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)-l-cysteine. tandfonline.com
A key mechanistic step in the formation of the final, stable mercapturic acid is the acid-catalyzed dehydration of the premercapturic acid intermediate. researchgate.nettandfonline.com This reaction involves the elimination of a water molecule from the cyclohexadiene ring structure, resulting in the formation of an aromatic ring and yielding the corresponding S-aryl mercapturic acid, such as S-(4-bromophenyl)mercapturic acid. tandfonline.com
However, research has highlighted the complexity of this dehydration step. It has been suggested that the structural assignments of aromatic mercapturic acids based on acid-catalyzed dehydration of premercapturic acids may need revision due to the potential for molecular rearrangements and isomerization during the process. researchgate.nettandfonline.com The acidic conditions used during laboratory workup could potentially lead to the migration of the sulfur substituent, meaning the final isolated product may not reflect the initial site of enzymatic attack on the arene oxide. tandfonline.com This has led to questions about whether premercapturic acids are solely enzymatic products or if they can be formed non-enzymatically from the reaction of arene oxides with glutathione. researchgate.nettandfonline.com While their consistent detection in urine before acidification supports their role as true biological intermediates, the potential for isomerization during their conversion to aromatic mercapturates remains an important area of study. tandfonline.comepa.gov
Development of Novel Synthetic Routes for this compound and its Analogs for Research Standards
The accurate quantification and metabolic study of this compound and other mercapturates depend on the availability of pure analytical standards. nih.gov While some standards are commercially available, the need for novel or isotopically labeled analogs often requires custom chemical synthesis. nih.gov Researchers have developed several synthetic routes to produce these vital compounds for use as reference materials in metabolic and toxicological studies. datapdf.com
Two primary strategies have been employed for the synthesis of S-aryl mercapturic acids and their precursors. datapdf.com
Michael Addition to Benzoquinones: One effective method involves the 1,4-addition (a Michael-type reaction) of N-acetyl-L-cysteine to a suitable benzoquinone derivative. This approach is particularly useful for creating mercapturic acids where the parent compound is susceptible to forming quinone metabolites. datapdf.com
Michael Addition to Acetamidoacrylic Acid: An alternative route involves the 1,4-addition of a synthesized arene thiol to acetamidoacrylic acid. This method allows for the creation of mercapturic acids from a wide variety of aromatic thiols. datapdf.com
These synthetic methods have been crucial for producing isomerically defined mercapturic acids to investigate the complex metabolism of compounds like bromobenzene. datapdf.com By synthesizing authentic standards for S-(bromophenyl)-, S-(bromohydroxyphenyl)-, and S-(bromodihydroxyphenyl)mercapturic acids, researchers can definitively identify metabolites in biological samples and trace specific metabolic pathways. datapdf.com Furthermore, the synthesis of analogs, such as halogenated derivatives of drugs like carbamazepine, allows for detailed investigations into structure-metabolism relationships and the mechanisms underlying adverse drug reactions linked to reactive metabolite formation. liverpool.ac.uk
Integration of Premercapturic Acid Data in Systems Biology and Toxicology Approaches
Data on premercapturic acids are increasingly being integrated into broader systems biology and toxicology frameworks to provide a more holistic understanding of the effects of chemical exposure. physiology.orgsochob.cl The measurement of urinary mercapturic acids serves as a valuable, non-invasive biomarker of exposure to electrophilic chemicals. nih.govresearchgate.net Their presence confirms the absorption of a xenobiotic and, more importantly, indicates its conversion into a reactive intermediate that requires detoxification via the glutathione pathway. nih.govresearchgate.net
In systems biology, this metabolite data is used to build and refine models of metabolic networks. physiology.org For example, the "Remote Sensing and Signaling Hypothesis" posits that transporters like the OATs, which handle mercapturic acid elimination, are part of a complex inter-organ communication system. physiology.org These transporters regulate the levels of a wide array of signaling molecules and metabolites, including those derived from the gut microbiome, thereby influencing systemic physiology. physiology.org By combining metabolomics data from OAT-knockout animal models with computational analysis, researchers can map the central role of these pathways in systemic detoxification and homeostasis. physiology.org
In toxicology, this integration is essential for improving risk assessment. Physiologically based pharmacokinetic (PBPK) models for toxicants like benzene (B151609) are being updated to include the kinetics of specific toxic metabolites and their stable precursors, such as premercapturic acids. epa.gov This allows for more accurate predictions of internal dosimetry and potential toxicity in humans. epa.gov By combining exposure data, biomarker measurements (including premercapturic acids), and network biology approaches, scientists aim to identify the functional relationships between chemical exposures, metabolic pathway perturbations, and the risk of adverse health outcomes. sochob.cl
Q & A
Q. How can 3,4-premercapturic acid be synthesized and characterized in laboratory settings?
Methodological Answer: Synthesis typically involves enzymatic conjugation of glutathione with reactive electrophiles (e.g., bromobenzene oxides), followed by enzymatic cleavage to form the mercapturic acid derivative . Characterization requires:
- Nuclear Magnetic Resonance (NMR) for structural elucidation.
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
- High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection for purity assessment.
Ensure reproducibility by documenting reaction conditions (pH, temperature, enzyme sources) and validating against reference standards. For novel compounds, provide spectral data (¹H/¹³C NMR, IR) and retention times .
Q. What analytical techniques are optimal for detecting this compound in biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Use reverse-phase C18 columns with mobile phases of water/acetonitrile + 0.1% formic acid.
- Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 254 → 160 for fragmentation patterns).
- Solid-Phase Extraction (SPE): Pre-concentrate urine or plasma samples using hydrophilic-lipophilic balance (HLB) cartridges to improve sensitivity .
- Validation: Include recovery rates (≥80%), limit of detection (LOD < 1 ng/mL), and inter-day precision (CV < 15%) .
Q. What are the primary metabolic pathways of this compound in mammalian systems?
Methodological Answer:
- In vivo metabolism involves renal excretion as a terminal metabolite of glutathione conjugation pathways.
- In vitro models: Use hepatocyte or S9 fraction incubations with cofactors (NADPH, glutathione) to trace intermediates. Monitor via time-course LC-MS to identify phase I (oxidation) and phase II (conjugation) metabolites .
- Species-specific differences: Rats show higher urinary excretion than guinea pigs, suggesting variability in β-lyase activity .
Advanced Research Questions
Q. How can contradictory data on this compound’s stability across experimental conditions be resolved?
Methodological Answer:
- Controlled stability studies:
- Test pH (2–9), temperature (4–37°C), and light exposure.
- Use isotopically labeled internal standards (e.g., ¹³C-3,4-premercapturic acid) to correct for degradation.
- Statistical modeling: Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., matrix effects in urine vs. plasma) .
- Cross-lab validation: Share protocols via open-access platforms (e.g., Protocols.io ) to standardize conditions .
Q. What experimental designs are suitable for elucidating the role of this compound in oxidative stress modulation?
Methodological Answer:
- In vitro assays:
- In vivo models: Use knockout mice (e.g., Gsta4⁻/⁻) to study compensatory mercapturate pathways.
- Multi-omics integration: Combine transcriptomics (RNA-seq) and metabolomics (untargeted LC-MS) to map pathway interactions .
Q. How can inter-species variability in this compound formation be leveraged for translational research?
Methodological Answer:
- Comparative pharmacokinetics: Administer identical doses of precursor electrophiles (e.g., bromobenzene oxide) to rats, guinea pigs, and humanized liver mice. Compare AUC (area under the curve) and urinary excretion rates.
- Enzyme activity assays: Quantify β-lyase and glutathione-S-transferase (GST) isoforms across species using fluorogenic substrates.
- Computational modeling: Develop physiologically based pharmacokinetic (PBPK) models to extrapolate human metabolite kinetics .
Data Analysis & Interpretation
Q. What statistical approaches address variability in this compound biomarker studies?
Methodological Answer:
- Normalization: Adjust for urinary creatinine or specific gravity to account for dilution effects.
- Bland-Altman plots: Assess agreement between analytical methods (e.g., LC-MS vs. ELISA).
- Machine learning: Train random forest models on metabolomics datasets to identify co-variates (e.g., diet, comorbidities) influencing biomarker levels .
Q. How to validate this compound as a biomarker of electrophilic exposure in cohort studies?
Methodological Answer:
- Case-control design: Compare levels in exposed (e.g., industrial workers) vs. unexposed cohorts.
- Longitudinal sampling: Collect serial samples to assess intra-individual variability.
- Sensitivity/specificity analysis: Use receiver operating characteristic (ROC) curves to determine optimal cutoff values .
Advanced Research Design
Q. What strategies reconcile discrepancies between in vitro and in vivo toxicity data involving this compound?
Methodological Answer:
Q. How to integrate this compound data into multi-omics frameworks for systems toxicology?
Methodological Answer:
- Pathway enrichment analysis: Map metabolites to KEGG or Reactome pathways using tools like MetaboAnalyst.
- Network pharmacology: Construct interaction networks linking precursor electrophiles, mercapturates, and disease endpoints (e.g., nephrotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
